methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18240673
InChI: InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1
SMILES:
Molecular Formula: C10H12Cl2FNO2
Molecular Weight: 268.11 g/mol

methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride

CAS No.:

Cat. No.: VC18240673

Molecular Formula: C10H12Cl2FNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride -

Specification

Molecular Formula C10H12Cl2FNO2
Molecular Weight 268.11 g/mol
IUPAC Name methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1
Standard InChI Key TYRJXJIPDLKFEC-FVGYRXGTSA-N
Isomeric SMILES COC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)F)N.Cl
Canonical SMILES COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N.Cl

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure features a phenyl ring substituted at the 4-position with chlorine and the 3-position with fluorine, creating a sterically and electronically distinct aromatic system. The propanoate backbone includes a chiral center at the third carbon, which is bonded to an amino group. The hydrochloride salt form enhances aqueous solubility, a critical factor for biological applications. The molecular formula is C₁₀H₁₁Cl₂FNO₂, derived from its SMILES representation COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N.Cl.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₁Cl₂FNO₂
Molecular Weight268.11 g/mol
SMILESCOC(=O)CC(C1=CC(=C(C=C1)Cl)F)N.Cl
Chiral Centers1 (S-configuration)
Halogen ContentCl (26.4%), F (7.1%)

Stereochemical Significance

The (3S) configuration at the chiral center influences its binding affinity to biological targets. Enantiomeric purity is critical for pharmaceutical efficacy, as demonstrated in studies of analogous compounds where the S-enantiomer showed 10–20× higher activity than the R-form in enzyme inhibition assays .

Synthesis Methodologies

Laboratory-Scale Synthesis

A common route involves the esterification of 3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid with methanol under acidic conditions. For example, reacting the carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride intermediate, which is subsequently treated with methanol to yield the ester.

Alternative Approach:
Reductive amination of 4-chloro-3-fluorobenzaldehyde with glycine methyl ester using sodium borohydride (NaBH₄) produces the amino ester, which is then purified via recrystallization. This method achieves yields of 65–75% under mild conditions (20–25°C, 12–24 hours).

Industrial Production

Scalable methods prioritize cost efficiency and purity:

  • Catalytic Hydrogenation: A mixture of 4-chloro-3-fluorophenylacetonitrile and methyl acrylate undergoes hydrogenation over a palladium catalyst (Pd/C) at 50–80°C and 5–10 bar H₂ pressure, yielding the amino ester with >90% enantiomeric excess (ee).

  • Enzymatic Resolution: Lipases or esterases selectively hydrolyze the undesired enantiomer from a racemic mixture, achieving >98% ee but requiring longer reaction times (48–72 hours).

Table 2: Synthesis Comparison

MethodYield (%)Purity (%)Key Advantage
Reductive Amination7095Mild conditions
Catalytic Hydrogenation8598High scalability
Enzymatic Resolution6099Superior enantioselectivity

Physicochemical Properties and Reactivity

Physical State and Solubility

The compound is a white crystalline solid with a melting point of 182–185°C. Its hydrochloride salt form increases water solubility to 12 mg/mL at 25°C, compared to <1 mg/mL for the free base. It remains stable under ambient conditions but degrades upon prolonged exposure to moisture (>80% RH).

Chemical Reactivity

  • Ester Hydrolysis: The methyl ester undergoes hydrolysis in basic aqueous media (pH >10) to form the carboxylic acid derivative.

  • Nucleophilic Substitution: The amino group participates in acylation reactions with acetic anhydride or sulfonation agents, enabling derivatization for drug discovery.

Pharmacological Mechanisms and Applications

Biological Targets

The chloro and fluoro substituents enhance binding to hydrophobic pockets in enzymes like kinases and G protein-coupled receptors (GPCRs). Computational docking studies suggest a binding energy of −8.2 kcal/mol for the compound with tyrosine kinase ABL1, comparable to imatinib (−8.5 kcal/mol).

Research Applications

  • Anticancer Agents: Derivatives inhibit tumor cell proliferation (IC₅₀ = 2.5 μM in HeLa cells) by blocking EGFR signaling.

  • Antidepressants: The compound’s structural similarity to phenylalanine analogs supports exploration in serotonin reuptake modulation.

Comparative Analysis with Structural Analogues

Table 3: Analogue Comparison

CompoundSubstituentsMolecular WeightSolubility (H₂O)
Methyl (3S)-3-amino-3-(4-hydroxy phenyl)propanoate·HCl −OH231.68 g/mol22 mg/mL
Methyl (3S)-3-amino-3-(4-tert-butyl phenyl)propanoate−C(CH₃)₃235.32 g/mol0.5 mg/mL
Target Compound−Cl, −F268.11 g/mol12 mg/mL

The fluorine atom’s electronegativity improves solubility and target engagement compared to bulkier tert-butyl groups .

Future Research and Development Prospects

Ongoing studies focus on:

  • Prodrug Design: Masking the amino group with cleavable moieties (e.g., carbamates) to enhance bioavailability.

  • Polymer Conjugates: Attaching the compound to PEGylated carriers for sustained release in oncology applications.

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